molecular formula C18H16N2O2S2 B2825075 3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-25-6

3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No. B2825075
CAS RN: 477860-25-6
M. Wt: 356.46
InChI Key: BGFAQRLXJQDBGW-UHFFFAOYSA-N
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Description

The compound “3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” is a chemical compound with the molecular formula C18H16N2O2S2. It has an average mass of 356.462 Da and a mono-isotopic mass of 356.065308 Da .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

The compound is likely to participate in reactions typical of its functional groups. The sulfanyl group (-SH) can undergo oxidation and substitution reactions, while the methoxy group (-OCH3) can participate in ether cleavage reactions. The exact reactions would depend on the reaction conditions and the presence of other reagents .

Scientific Research Applications

    Antitumor and Cytotoxic Activity

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing the compound for activity against various biological targets, studying its mechanism of action, and optimizing its properties for potential therapeutic use .

properties

IUPAC Name

3-[(3-methoxyphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-22-13-5-4-6-14(9-13)23-10-12-11-24-18-19-16-8-3-2-7-15(16)17(21)20(12)18/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFAQRLXJQDBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

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